1-Bromo-3-(1-isocyanatocyclopropyl)benzene
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Overview
Description
1-Bromo-3-(1-isocyanatocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a cyclopropyl group bearing an isocyanate functional group
Preparation Methods
The synthesis of 1-Bromo-3-(1-isocyanatocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with bromophenylcyclopropane and bromophenyloxirane carboxylic acids.
Curtius Rearrangement: These starting materials undergo Curtius rearrangements of the derived azides to form the desired product.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group and the preservation of the cyclopropyl ring.
Chemical Reactions Analysis
1-Bromo-3-(1-isocyanatocyclopropyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(1-isocyanatocyclopropyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-isocyanatocyclopropyl)benzene involves its ability to undergo various chemical reactions due to the presence of the bromine and isocyanate functional groups. The isocyanate group can react with nucleophiles to form urea or carbamate derivatives, while the bromine atom can be substituted by other groups .
Comparison with Similar Compounds
1-Bromo-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
1-Bromo-3-(cyclopropylmethoxy)benzene: A compound with a cyclopropylmethoxy group instead of an isocyanate group.
This compound: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of the bromine atom and the isocyanate group, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-bromo-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
InChI Key |
LRLBCWYUDHJLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)N=C=O |
Origin of Product |
United States |
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